Thalidomide-O-C4-NH2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Thalidomide-O-C4-NH2 are not widely documentedThe production process likely involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-C4-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amine and amide functional groups.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of this compound .
Scientific Research Applications
Thalidomide-O-C4-NH2 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins.
Biology: Employed in studies involving protein degradation and the investigation of cellular pathways.
Medicine: Explored for its potential therapeutic applications in targeting diseases such as cancer by degrading disease-related proteins.
Industry: Utilized in the development of new drug candidates and therapeutic agents
Mechanism of Action
Thalidomide-O-C4-NH2 exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). The binding of this compound to CRBN induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This mechanism is leveraged in the design of PROTACs to target and degrade specific proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-cancer properties
Uniqueness
Thalidomide-O-C4-NH2 is unique due to its specific design as a ligand-linker conjugate for use in PROTAC technology. This design allows it to target and degrade specific proteins, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C17H19N3O5 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O5/c18-8-1-2-9-25-12-5-3-4-10-14(12)17(24)20(16(10)23)11-6-7-13(21)19-15(11)22/h3-5,11H,1-2,6-9,18H2,(H,19,21,22) |
InChI Key |
WPMVPNRNXFIDHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN |
Origin of Product |
United States |
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